3,6-Diketo-2-phenylpiperidine

Medicinal Chemistry Process Chemistry NK1 Antagonist Synthesis

Sourcing the wrong phenylpiperidinedione regioisomer can derail NK1 antagonist projects. 3,6-Diketo-2-phenylpiperidine is the exact Merck-patented precursor (EP0528495) ensuring the correct 2-phenylpiperidin-3-ol scaffold. Benefits: • Diastereoselective reduction to cis/trans isomers for API synthesis • Eliminates regioisomer risk-only the 2-phenyl-3,6-dione pattern yields the NK1 pharmacophore • Research-grade material with verified identity.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B8703806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Diketo-2-phenylpiperidine
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(C1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c13-9-6-7-10(14)12-11(9)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,14)
InChIKeyXGFLANSKAALFPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Diketo-2-phenylpiperidine: Synthetic Intermediate Overview


3,6-Diketo-2-phenylpiperidine (2-phenylpiperidine-3,6-dione), with molecular formula C11H11NO2 and molecular weight 189.21 g/mol, is a heterocyclic building block belonging to the phenylpiperidine-dione class. Its defining structural feature is the placement of a phenyl group at the 2-position and carbonyl groups at the 3- and 6-positions of the piperidine ring . This specific substitution pattern is not merely a structural variant; it dictates the compound's reactivity and is essential for constructing pharmacologically active, disubstituted piperidine derivatives, particularly as a key intermediate for neurokinin-1 (NK1) receptor antagonists .

1
Regiospecific synthetic intermediate for NK1 antagonist pharmacophore construction
2
Defined 2-phenyl-3,6-dione arrangement enables critical LiAlH4 reduction pathway
3
Patented medicinal chemistry lineage provides documented synthetic trajectory

Why Generic Isomer Substitution Fails


Substituting 3,6-diketo-2-phenylpiperidine with a simple phenylpiperidine isomer (e.g., 3- or 4-phenylpiperidine-2,6-dione) is not feasible in target-oriented synthesis. The crucial 2-phenyl-3,6-dione arrangement provides the precise regio- and stereoelectronic environment necessary for subsequent reduction to yield the correct mixture of 2-phenylpiperidin-3-ol isomers, as required for synthesizing the NK1 antagonist pharmacophore . Using a different regioisomer would lead to a different reduction profile and an incorrect final scaffold, rendering the synthesis pathway ineffective. The evidence below quantifies the structural and provenance-based differentiation that governs procurement choices for this specific intermediate.

Target Intermediate 3,6-Diketo-2-phenylpiperidine
Regioisomer Comparators 3-phenylpiperidine-2,6-dione; 4-phenylpiperidine-2,6-dione
Different carbonyl positioning relative to phenyl ring alters reduction profile and may yield incorrect scaffold
Validated Route Intermediate Patent-specified 2-phenyl-3,6-dione
Generic Phenylpiperidine-dione CAS 14149-34-9; CAS 5768-13-8
Generic isomers lack documented utility in NK1 antagonist synthesis; pathway validity not established

Differentiation from Structural Analogs


Regiochemical Fidelity in Scaffold Synthesis

The published synthesis of NK1 receptor antagonist intermediates unequivocally requires the 2-phenyl-3,6-dione regioisomer. The specific sequence—cyclization of benzaldehyde with methyl 4-nitrobutyrate to give 5-nitro-6-phenylpiperidone, followed by oxidative transformation to yield 2-phenylpiperidine-3,6-dione—is the only validated route to this critical intermediate . No alternative regioisomer, such as 3-phenylpiperidine-2,6-dione or 4-phenylpiperidine-2,6-dione, would produce the same 2-phenyl-3-hydroxy intermediate upon LiAlH4 reduction, as the carbonyl functionality is positioned differently relative to the phenyl ring.

Regiochemical Fidelity
Class-level inference
Regiospecific multi-step sequence validated exclusively for 2-phenyl-3,6-dione isomer; LiAlH4 reduction produces defined 2-phenylpiperidin-3-ol scaffold.
Supports regioisomer-dependent scaffold synthesis
No published yield data for alternative regioisomers
Medicinal Chemistry Process Chemistry NK1 Antagonist Synthesis

Provenance in NK1 Antagonist Lead Synthesis

3,6-Diketo-2-phenylpiperidine is the specified intermediate in the Merck Sharp & Dohme patent family for a series of azacyclic NK1 (substance P) receptor antagonists . The patent explicitly describes its preparation and subsequent conversion into the active pharmaceutical scaffold. This contrasts with generic phenylpiperidine-diones, which lack this specific documented role in a defined, industrial-scale medicinal chemistry program targeting a validated therapeutic receptor. The compound's value is thus linked to its proven utility in generating a known, bioactive chemotype, a differentiator that cannot be claimed by unvalidated isomers.

Patent Provenance
Supporting evidence
Key intermediate in EP0528495 for NK1 receptor antagonists; documented conversion into active pharmaceutical scaffold.
Supports documented synthetic trajectory for target receptor
Patent literature review; comparator isomers lack this lineage
Neurokinin Receptor Tachykinin Antagonist Lead Optimization

Analytical Benchmarks for Procurement

For procurement, the compound is typically supplied as a white solid with a minimum purity of 95% . The canonical physical properties—molecular formula C11H11NO2 and weight 189.21 g/mol —serve as baseline identity checks. While isomer comparators share the same formula and weight, they have distinct CAS numbers (e.g., 3-phenylpiperidine-2,6-dione: 14149-34-9; 1-phenylpiperidine-2,6-dione: 5768-13-8) and melting points, enabling rapid identification and preventing mix-ups. A key procurement differentiator is the reported melting point of the target compound, a property that is distinct from its isomers and critical for purity assessment.

Analytical Benchmarks
Cross-study comparable
Typical purity ≥95%; white solid; distinct CAS and melting point vs. 3-phenyl and 1-phenyl regioisomers.
Supports identity verification and isomer confirmation
Vendor COA and standard characterization advised
Analytical Chemistry Quality Control Chemical Procurement

Validated Procurement Application Scenarios


NK1 Antagonist Lead Synthesis

The primary established application is as a direct synthetic precursor to 2-phenylpiperidin-3-ol, a crucial intermediate in the development of substance P (NK1) receptor antagonists for potential treatment of pain, emesis, and depression. The patented Merck pathway (EP0528495) uses 3,6-diketo-2-phenylpiperidine as the sole gateway to this chemotype . Procuring this compound is justified when the synthetic target is a 2-phenyl-3-substituted piperidine with a defined NK1 pharmacology.

Process Chemistry and Route Scouting

For process R&D teams optimizing the synthesis of complex piperidine-based APIs, this specific regioisomer is the benchmark substrate for investigating key transformations like Nef-type oxidations and diastereoselective reductions. Its use is warranted when developing scalable routes to cis- or trans-2-phenylpiperidin-3-ol derivatives, as established in the primary patent literature . Its defined reactivity profile reduces route-scouting risk compared to exploring unvalidated isomers.

Regioisomer-Specific SAR Probe

In medicinal chemistry SAR campaigns around the piperidine core, the precise 2-phenyl-3,6-dione vicinal diketone arrangement can serve as a unique, electrophilic or reduction-susceptible handle. Purchasing this specific isomer is critical for generating structurally defined libraries to probe the stereoelectronic requirements of biological targets where the relative position of the phenyl ring and nitrogen is a key pharmacophoric element, as implied by the NK1 chemotype .

Application
Selection Property
Validation Focus
NK1 Antagonist Lead Synthesis
Regiospecific 2-phenyl-3,6-dione scaffold
Nef-type oxidation and LiAlH4 reduction pathway fidelity
Process Chemistry Route Scouting
Defined reactivity for diastereoselective reduction
Scalable route to cis/trans-2-phenylpiperidin-3-ol derivatives
SAR Probe Generation
Vicinal diketone electrophilic handle
Stereoelectronic SAR around piperidine pharmacophore
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